molecular formula C30H20O4 B14418189 trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate CAS No. 83291-44-5

trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate

Cat. No.: B14418189
CAS No.: 83291-44-5
M. Wt: 444.5 g/mol
InChI Key: GRWKGIOIODWTPX-XCZPVHLTSA-N
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Description

trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate: is a chemical compound that belongs to the class of dihydrodiols It is derived from fluoranthene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate typically involves the dihydroxylation of fluoranthene followed by esterification with benzoic acid. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting dihydrodiol is then esterified with benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the dibenzoate ester .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding dihydrodiol or other reduced forms.

    Substitution: It can participate in substitution reactions where one or both of the benzoate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of fluoranthene quinones.

    Reduction: Formation of the corresponding dihydrodiol.

    Substitution: Formation of substituted fluoranthene derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: The compound can be used to study the metabolic pathways of polycyclic aromatic hydrocarbons and their derivatives in biological systems.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses .

Comparison with Similar Compounds

    trans-2,3-Dihydro-2,3-fluoranthenediol: The parent dihydrodiol compound without the benzoate ester groups.

    Fluoranthene: The polycyclic aromatic hydrocarbon from which the dihydrodiol is derived.

    Other Dihydrodiol Derivatives: Compounds with similar dihydrodiol structures but different substituents.

Uniqueness: trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate is unique due to the presence of the dibenzoate ester groups, which can influence its chemical reactivity and biological activity. The ester groups can also enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its parent dihydrodiol .

Properties

CAS No.

83291-44-5

Molecular Formula

C30H20O4

Molecular Weight

444.5 g/mol

IUPAC Name

[(2S,3S)-3-benzoyloxy-2,3-dihydrofluoranthen-2-yl] benzoate

InChI

InChI=1S/C30H20O4/c31-29(19-10-3-1-4-11-19)33-26-18-25-22-15-8-7-14-21(22)23-16-9-17-24(27(23)25)28(26)34-30(32)20-12-5-2-6-13-20/h1-18,26,28H/t26-,28-/m0/s1

InChI Key

GRWKGIOIODWTPX-XCZPVHLTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)[C@@H]2OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)C2OC(=O)C6=CC=CC=C6

Origin of Product

United States

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